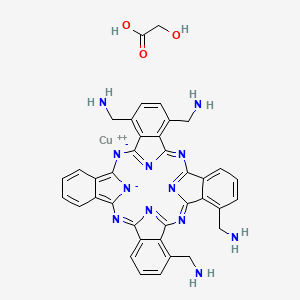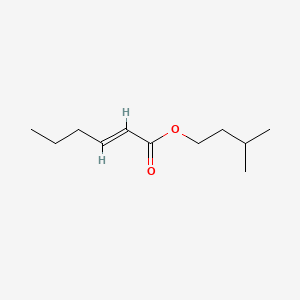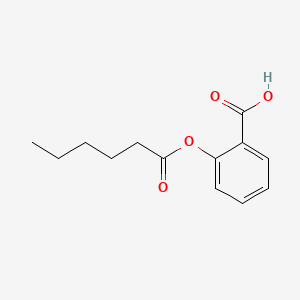
2-Hexanoyloxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexanoyloxybenzoic acid is an organic compound with the molecular formula C13H16O4. It is a derivative of benzoic acid, where the hydroxyl group is esterified with hexanoic acid. This compound is part of the hydroxybenzoic acids family, known for their aromatic carboxylic acid structure and significant biochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hexanoyloxybenzoic acid can be synthesized through esterification reactions. One common method involves the reaction of salicylic acid with hexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hexanoyloxybenzoic acid undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Hexanoyloxybenzoic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-hexanoyloxybenzoic acid involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its observed biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Salicylic Acid: A precursor to 2-hexanoyloxybenzoic acid, known for its anti-inflammatory properties.
p-Hydroxybenzoic Acid: Another hydroxybenzoic acid with similar antioxidant properties.
Vanillic Acid: Shares similar aromatic structure and biological activities.
Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct physicochemical properties and biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
5325-85-9 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-hexanoyloxybenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-3-4-9-12(14)17-11-8-6-5-7-10(11)13(15)16/h5-8H,2-4,9H2,1H3,(H,15,16) |
InChI-Schlüssel |
HJGHIUCZKMIOLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OC1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



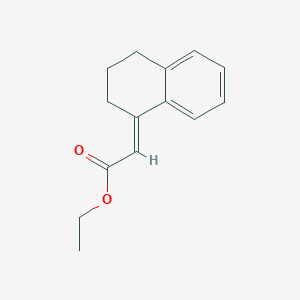
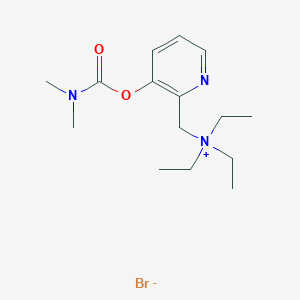


![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)



